molecular formula C8H10N4O2 B1460669 1-(2-羟乙基)-6-甲基-2H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 5326-76-1

1-(2-羟乙基)-6-甲基-2H-吡唑并[3,4-d]嘧啶-4-酮

货号: B1460669
CAS 编号: 5326-76-1
分子量: 194.19 g/mol
InChI 键: XVNFYIZOKKNQBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C8H10N4O2 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has shown significant anticancer activity against various cancer cell lines. Research indicates that derivatives of this compound exhibit cytotoxic effects related to the inhibition of tyrosine kinases (TKs), such as Abl and Src-family proteins. These TKs play crucial roles in tumor growth and progression, making them attractive targets for cancer therapy.

Case Study: Neuroblastoma

A notable study focused on the efficacy of pyrazolo[3,4-d]pyrimidines against neuroblastoma (NB), a common pediatric cancer. The study developed albumin nanoparticles and liposomes to enhance the solubility and bioavailability of selected compounds from this class. The encapsulated compounds demonstrated promising cytotoxicity against the SH-SY5Y human neuroblastoma cell line, leading to significant tumor volume reduction in xenograft mouse models. The lead compound from this study showed over 50% reduction in tumor size, indicating strong potential for clinical application in treating neuroblastoma .

Pharmacokinetic Enhancements

Despite their promising anticancer activity, pyrazolo[3,4-d]pyrimidines often face challenges related to poor aqueous solubility. Recent advancements have focused on improving the pharmacokinetic properties of these compounds through novel delivery systems. For instance, the use of lipid-based nanoparticles has been explored to enhance drug solubility and stability, thereby improving therapeutic outcomes .

Comparative Efficacy

A comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives reveals that modifications at specific positions on the ring structure can significantly affect their potency and selectivity against different cancer types. For example, structural modifications have been shown to enhance selectivity towards specific TKs while reducing off-target effects .

CompoundCancer TypeIC50 (µM)Mechanism
1Neuroblastoma0.5TK Inhibition
2Glioblastoma0.7TK Inhibition
3Prostate Cancer0.6TK Inhibition

生物活性

1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article aims to detail the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and specific case studies that illustrate its efficacy against various cancer cell lines.

Synthesis

The synthesis of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from simple precursors. The compound is synthesized through the reaction of hydrazine derivatives with substituted pyrimidines, followed by further modifications to achieve the desired hydroxyl and methyl substitutions.

Biological Activity

1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one exhibits a range of biological activities, primarily as an inhibitor of various kinases involved in cancer progression.

Inhibition of Src Kinase

Research has shown that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit Src kinase activity. In a study evaluating multiple derivatives, it was found that 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one demonstrated significant Src inhibition with an IC50 value indicative of its potency against this target .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma).
  • Results : The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo[3,4-d]pyrimidine derivatives is crucial for optimizing their anticancer properties. Modifications at specific positions on the pyrazolo ring can enhance or reduce biological activity. For instance:

Substituent Position Effect on Activity
Hydroxyl group2Increases solubility and bioavailability
Methyl group6Enhances potency against Src kinase

These modifications have been systematically studied to determine their impact on the biological activity of the compound .

Case Studies

Several studies have highlighted the effectiveness of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one in preclinical models:

  • Xenograft Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups .
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest through CDK inhibition .

属性

IUPAC Name

1-(2-hydroxyethyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5-10-7-6(8(14)11-5)4-9-12(7)2-3-13/h4,13H,2-3H2,1H3,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNFYIZOKKNQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2CCO)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277769
Record name MLS002637726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-76-1
Record name MLS002637726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002637726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。